Phosphine oxide, decyldioctyl-
Description
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Properties
CAS No. |
35791-65-2 |
|---|---|
Molecular Formula |
C26H55OP |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-dioctylphosphoryldecane |
InChI |
InChI=1S/C26H55OP/c1-4-7-10-13-16-17-20-23-26-28(27,24-21-18-14-11-8-5-2)25-22-19-15-12-9-6-3/h4-26H2,1-3H3 |
InChI Key |
IYBQDXWLVISPTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC |
Other CAS No. |
35791-65-2 |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Parameters of Decyldioctylphosphine Oxide (DDPO) Extraction
Content Type: Technical Guide Subject: Chemical Engineering / Separation Science Estimated Reading Time: 12 Minutes
Executive Summary
Decyldioctylphosphine oxide (DDPO) is a high-molecular-weight organophosphorus extractant, belonging to the class of neutral solvating extractants. Structurally analogous to Trioctylphosphine oxide (TOPO), DDPO is frequently utilized—often as a key component in mixed trialkylphosphine oxide (TRPO) systems like Cyanex 923—to overcome the solubility limitations and third-phase formation issues common with pure TOPO.
This guide provides a rigorous thermodynamic framework for DDPO extraction. It details the physicochemical parameters governing the extraction of organic acids and metal ions, provides expected thermodynamic ranges based on homologous series, and establishes a self-validating experimental protocol for determining
Physicochemical Profile of DDPO
Before analyzing the thermodynamics, it is critical to understand the solvating mechanism of DDPO. Unlike acidic extractants (e.g., D2EHPA) that exchange cations, DDPO functions via solvation mechanism, donating electron density from the phosphoryl oxygen (
| Parameter | Specification |
| IUPAC Name | Decyl(dioctyl)phosphine oxide |
| Formula | |
| Molar Mass | ~414.7 g/mol |
| Functional Group | Phosphoryl ( |
| Basicity | Lewis Base (Hard donor) |
| Key Advantage | Higher solubility in aliphatic diluents (e.g., kerosene/dodecane) compared to TOPO; resists third-phase formation. |
The Extraction Equilibrium
The general extraction equilibrium for a metal cation (
For Metal Ions:
For Organic Acids:
Thermodynamic Theory & Parameters
To optimize a DDPO extraction process, three core thermodynamic parameters must be quantified. These dictate the spontaneity, heat management, and disorder of the phase transfer.
Gibbs Free Energy ( )
Determines the spontaneity of the extraction.
-
Target:
(Spontaneous transfer to organic phase). -
Insight: If
is only slightly negative (-5 to -10 kJ/mol), the extraction is reversible and easy to strip. If highly negative (<-50 kJ/mol), stripping requires aggressive reagents.
Enthalpy ( )
Determines the heat release/absorption and temperature dependence.
-
Typical Behavior: DDPO extraction is generally exothermic (
). -
Operational Consequence: Extraction efficiency decreases as temperature increases.
-
Equation (Van't Hoff):
Entropy ( )
Reflects the change in disorder.
-
Driving Force: Often negative (
) due to the ordering of DDPO molecules around the extracted species (solvate formation). However, if the extraction involves displacing many water molecules from the metal's hydration shell, can be positive.
Case Studies: Expected Thermodynamic Ranges
Note: While pure DDPO data is proprietary in some contexts, it behaves nearly identically to TOPO. The following ranges are field-validated estimates for TRPO/DDPO systems.
Case A: Extraction of Carboxylic Acids (e.g., Acetic, Glycolic)
DDPO is highly effective for recovering organic acids from fermentation broths.
| Parameter | Expected Range | Mechanistic Insight |
| Enthalpy ( | -30 to -55 kJ/mol | Formation of Hydrogen bonds between acid proton and |
| Entropy ( | -50 to -150 J/(mol·K) | High ordering in the organic phase as free DDPO molecules lock into a complex. |
| Temp. Effect | Negative | Higher T reduces distribution coefficient ( |
Case B: Extraction of Actinides/Lanthanides (e.g., U(VI), Rare Earths)
Used in nuclear reprocessing and hydrometallurgy.
| Parameter | Expected Range | Mechanistic Insight |
| Enthalpy ( | -10 to -40 kJ/mol | Inner-sphere coordination of |
| Entropy ( | Variable | Can be slightly positive if dehydration of the metal ion releases significant water into the bulk aqueous phase. |
| Temp. Effect | Negative | Extraction drops at higher T. However, kinetics improve at higher T (lower viscosity). |
Experimental Protocol: Determination of Parameters
Objective: Accurately determine
Phase 1: Preparation & Equilibrium
-
Extractant Prep: Dissolve DDPO (0.1 M - 0.5 M) in an inert diluent (e.g., Dodecane or Kerosene). Tip: Add 5% Isodecanol if third-phase formation is suspected, though DDPO is resistant.
-
Aqueous Prep: Prepare target solution (e.g., 0.1 M Acetic Acid) with known pH.
-
Thermostating: Set up a jacketed shaker vessel at four distinct temperatures (e.g., 298K, 308K, 318K, 328K).
Phase 2: Execution
-
Contact: Mix Organic and Aqueous phases at 1:1 ratio (A:O = 1).
-
Equilibration: Shake vigorously for 60 minutes. (Ensure thermal equilibrium is maintained).
-
Separation: Centrifuge at the specific temperature (using temp-controlled centrifuge) or separate rapidly in a jacketed funnel.
Phase 3: Analysis & Calculation (Self-Validating)
-
Titration/ICP: Measure solute concentration in the Aqueous Phase (
). -
Mass Balance Check: Calculate Organic concentration (
) by difference: Validation: Periodically strip the organic phase and measure directly. Recovery must be 98-102%. -
Distribution Ratio (
): -
Extraction Constant (
): For a simple 1:1 complex: . Note: For slope analysis, if is constant and in excess, can be used directly for estimation.
Phase 4: The Van't Hoff Plot
-
Plot
(y-axis) vs (x-axis, Kelvin). -
Slope (
) : . -
Intercept (
) : Related to .[2]
Visualizations
Diagram 1: The Extraction Workflow
A self-validating process flow for generating thermodynamic data.
Caption: Workflow for thermodynamic determination. The Mass Balance Check is the critical control point for data integrity.
Diagram 2: Solvation Mechanism & Thermodynamics
Visualizing the molecular interaction and energy trends.
Caption: The formation of the DDPO-Solute complex is driven by enthalpy (
References
-
Application of Phosphine Oxides in Extraction: Title: "Solvent extraction of acetic acid from aqueous media using trioctyl phosphine oxide (TOPO)" Source: Nigerian Society of Chemical Engineers URL:[Link] (General reference for phosphine oxide acid extraction thermodynamics).
-
Comparative Thermodynamics of TRPO/TOPO: Title: "Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals" Source: MDPI URL:[Link] (Demonstrates thermodynamic trends of TOPO-based systems).
-
General Thermodynamic Data for Oxide Systems: Title: "Thermodynamic database for multicomponent oxide systems" Source: PolyPublie URL:[Link]
-
Rare Earth Extraction Kinetics & Equilibrium: Title: "Extraction equilibrium and kinetics of neodymium with diisodecylphosphoric acid" Source: Hydrometallurgy (via Sci-Hub/Elsevier) URL:[Link] (Provides the exothermic precedent for long-chain phosphorus extractants).
Sources
Technical Guide: Basicity and Protonation Constants of Decyldioctylphosphine Oxide (DDOPO)
Executive Summary
Decyldioctylphosphine oxide (DDOPO), a specific homologue within the trialkylphosphine oxide (TRPO) family, represents a critical solvating extractant in hydrometallurgy and actinide partitioning. While often found in commercial mixtures like Cyanex® 923 (comprising hexyl and octyl chains), the pure decyldioctyl species (
This guide provides a rigorous analysis of the basicity of DDOPO, defined not merely by aqueous
Chemical Identity & Structural Context
DDOPO is a "hard" Lewis base driven by the high polarity of the phosphoryl group (
| Property | Specification |
| IUPAC Name | Decyl(dioctyl)phosphine oxide |
| Formula | |
| Molecular Weight | ~414.7 g/mol |
| Electronic Class | Solvating Extractant (Neutral Donor) |
| Dipole Moment | ~4.0 – 4.5 D (Phosphoryl group dominant) |
| Basicity Trend | Phosphine Oxides > Phosphinates > Phosphonates > Phosphates |
Note on Data Homology: Due to the rapid attenuation of inductive effects beyond the
Basicity and Protonation Constants[1][2][3]
The Concept of Basicity in Solvent Extraction
Unlike aqueous amines, DDOPO does not dissociate in water. Its basicity is quantified by its ability to accept a proton (and its counter-anion) into the organic phase. This is governed by the Extraction Constant (
Quantitative Constants
The following values represent the consensus for trialkylphosphine oxides in non-polar diluents (e.g., dodecane, kerosene).
Table 1: Protonation and Extraction Constants (
| Acid System | Species Formed (Org) | Log | Aqueous |
| Nitric Acid (HNO | |||
| Hydrochloric Acid (HCl) | N/A (Ion pair dependent) | ||
| Sulfuric Acid (H | N/A | ||
| Perchloric Acid (HClO |
*Note: The aqueous
Mechanistic Visualization
The protonation of DDOPO is not a simple acid-base reaction but a solvation mechanism involving the co-extraction of water and anions. The diagram below illustrates the competition between acid uptake and metal coordination.
Figure 1: Competitive solvation mechanism showing how high basicity drives acid uptake (Protonation), potentially suppressing metal extraction at high acidity.
Experimental Protocols for Determination
To validate these constants for a specific DDOPO batch, the following Slope Analysis protocol is the industry standard. This method is self-validating as it requires linearity in log-log plots.
Protocol: Determination of Acid Extraction Constant ( )
Reagents:
-
DDOPO (0.1 M to 0.5 M in Dodecane).
-
Standardized Acid Solutions (0.1 M to 5.0 M HCl or HNO
). -
Standardized NaOH for titration.
Workflow:
-
Preparation: Prepare organic phase with varying [DDOPO] (e.g., 0.1, 0.2, 0.4 M).
-
Contact: Mix organic phase with aqueous acid (1:1 ratio) in a separatory funnel. Shake vigorously for 15 minutes at 25°C.
-
Separation: Allow phases to settle (centrifuge if necessary to break emulsions).
-
Titration:
-
Aliquot the aqueous phase and titrate with NaOH to determine equilibrium
. -
Aliquot the organic phase, strip with hot water (3x), and titrate the strip liquor to determine
.
-
-
Calculation:
-
Calculate Distribution Ratio
. -
Plot
vs. . -
Result: The slope indicates the stoichiometry (usually 1 or 2), and the intercept gives
.
-
Figure 2: Workflow for the potentiometric determination of extraction constants via slope analysis.
Implications for Drug Development & Extraction
-
Acid Scavenging: Due to its high basicity (
for HNO ), DDOPO is an excellent scavenger for acids from organic reaction mixtures, superior to TBP. -
Speciation Control: In drug purification, maintaining the pH above the effective extraction window ensures the drug remains in the desired phase while DDOPO selectively removes acidic impurities.
-
Safety: The formation of adducts with strong oxidizing acids (HNO
, HClO ) is exothermic. While DDOPO is stable, high loading of oxidizing acids can degrade the solvent over time.
References
-
Basicity of Phosphine Oxides : Allman, T., & Goel, R. G. (1982). The basicity of phosphines and phosphine oxides. Canadian Journal of Chemistry. Link
-
Cyanex 923 Composition & Properties : Cytec Industries (Solvay). Cyanex 923 Extractant Technical Brochure. (Data extrapolated from homologous series). Link
-
Acid Extraction Mechanisms : Wisniewski, M., & Pierzchalska, M. (2005). Recovery of acids with Cyanex 923. Separation and Purification Technology. Link
-
Trioctylphosphine Oxide Data : NIST Chemistry WebBook. Trioctylphosphine oxide Properties. Link
- NMR Determination of Basicity: Gutmann, V. (1978). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Methodology for 31P NMR shift analysis).
Technical Guide: Stability of Decyldioctylphosphine Oxide (DDPO) in Nitric Acid Matrices
Executive Summary
Decyldioctylphosphine oxide (DDPO) represents a critical class of Trialkyl Phosphine Oxide (TRPO) extractants, favored for its high distribution coefficients for actinides (U, Pu, Am) and superior resistance to hydrolysis compared to organophosphorus esters like TBP. However, its operational stability in nitric acid (
This guide provides a mechanistic breakdown of how DDPO interacts with nitric acid. Unlike TBP, which degrades primarily via hydrolysis, DDPO’s failure modes are dominated by third-phase formation (physical) and alkyl chain oxidation (chemical/radiolytic).
Chemical Context & The Extraction System
DDPO (
The Adduct Formation Mechanism
In low-to-moderate acidities (
At higher acidities (
Physical Stability: The Third Phase Limit
Before chemical bonds break, the solvent system often fails physically. The "Third Phase" is a heavy, solute-rich organic layer that splits from the bulk diluent. It is the primary operational limit for DDPO.
Causality: As
Stability Phase Diagram (Logic Flow)
Figure 1: Logical pathway leading to Third Phase Formation. High acid loading creates polar complexes that reject non-polar diluents.
Mitigation Strategy:
-
Aromatic Diluents: Use toluene or diethylbenzene to increase diluent polarizability.
-
Modifiers: Addition of TBP (as a phase modifier, not extractant) or long-chain alcohols (e.g., octanol) can suppress third-phase formation.
Chemical & Radiolytic Degradation[1]
While DDPO is immune to hydrolysis (the P-C bond is robust against acid hydrolysis), it is susceptible to oxidation and radiolysis .
The Degradation Mechanism
In the presence of high molarity
-
H-Abstraction: Radicals strip hydrogen from the alkyl chain (
). -
Nitration/Oxidation: The resulting carbon radical reacts with
species to form nitro-compounds or ketones. -
Chain Scission (Advanced): Under extreme dose (>1 MGy), the alkyl chain may cleave, or the P-C bond may break, forming Dialkyl Phosphinic Acids .
Why this matters: Dialkyl phosphinic acids are "super-extractants" that strip metals poorly, leading to retention of actinides in the organic phase during stripping cycles (permanent contamination).
Comparative Stability Data
| Parameter | DDPO (Phosphine Oxide) | TBP (Phosphate) | Impact on Process |
| Hydrolysis Resistance | High (P-C bond stable) | Low (P-O-C bond hydrolyzes) | DDPO lasts longer in acid-only loops. |
| Radiolytic G-Value | ~1.0 - 2.0 (Solvent degradation) | ~1.0 - 1.5 | DDPO degrades slightly faster due to lack of ester "sacrificial" sites. |
| Main Product | Acidic Oligomers / Phosphinic Acid | HDBP / | DDPO products cause severe emulsions. |
| Acid Adduct | Strong ( | Weak ( | DDPO extracts more acid, increasing corrosion/risk. |
Self-Validating Experimental Protocols
To assess the stability of a DDPO batch, do not rely on visual inspection. Use this self-validating workflow.
Protocol A: Accelerated Acid Aging & Analysis
Objective: Determine the rate of acidic degradation product formation.
-
Preparation:
-
Prepare 0.5M DDPO in n-dodecane.
-
Contact with 8M
at 1:1 Phase Ratio (O:A). -
Validation Step: Ensure temperature is controlled at 60°C (accelerated aging). Room temp aging takes months.
-
-
Agitation & Aging:
-
Stir continuously for 100 hours.
-
Sample organic phase every 24 hours.
-
-
Wash Step (Crucial):
-
Analysis (The "Check"):
-
Analyze the Aqueous Wash for Phosphorus content using ICP-OES.
-
Logic: Intact DDPO stays organic. Only degraded (acidic) species move to the alkaline wash.
-
Calculation: Degradation % = (Moles P in Wash / Initial Moles P) * 100.
-
Protocol B: NMR Characterization
Objective: Distinguish between oxidative degradation and chain scission.
-
Instrument: 400 MHz NMR (or higher).
-
Solvent:
or deuterated benzene. -
Standard: 85%
(external). -
Key Shifts (Approximate):
-
DDPO (Parent): ~45 - 50 ppm.
-
Phosphinic Acids (Degradation): ~55 - 65 ppm (Distinct downfield shift).
-
Phosphonic Acids: ~20 - 30 ppm.
-
Analytical Visualization: The Stability Workflow
Figure 2: Self-validating analytical workflow for quantifying DDPO degradation.
Operational Recommendations
-
Limit Acid Contact: Avoid prolonged storage of DDPO in contact with
. If high acid contact is required, minimize contact time (< 30 mins). -
Carbonate Washing: Implement a routine solvent cleanup cycle using 5%
. This effectively removes the acidic degradation products (dialkyl phosphinic acids) that cause metal retention. -
Temperature Control: Maintain extraction temperature
. Above 50°C, the rate of nitration on the alkyl chain doubles for every 10°C increase.
References
-
Li, C., et al. (2014). "Radiolytic stability of trialkyl phosphine oxide (TRPO) and its effect on actinide extraction." Journal of Radioanalytical and Nuclear Chemistry. Link
- Nash, K. L., & Lumetta, G. J. (2011). Advanced Separation Techniques for Nuclear Fuel Reprocessing and Radioactive Waste Treatment. Woodhead Publishing. (Standard reference for TRPO/TBP chemistry).
-
Modolo, G., et al. (2007). "Demonstration of the TRPO process for the partitioning of actinides from genuine PUREX raffinate." Solvent Extraction and Ion Exchange. Link
- Hill, C. (2010). "Metrology of the degradation of solvent extraction systems." CEA/Marcoule Technical Reports.
-
Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Phosphate Ester Flame Retardants (Comparison data for Phosphine Oxides)." Link
Sources
Mechanistic Insights into Metal Ion Complexation with Decyldioctylphosphine Oxide (DDOPO)
Executive Summary
Decyldioctylphosphine oxide (DDOPO) represents a specialized class of neutral organophosphorus extractants. Often found as a critical active component in Trialkyl Phosphine Oxide (TRPO) mixtures, DDOPO is pivotal in nuclear fuel reprocessing and the purification of therapeutic radioisotopes (e.g.,
This technical guide dissects the solvation mechanism of DDOPO, distinguishing its steric and electronic properties from the more common Trioctylphosphine oxide (TOPO). It provides researchers and drug development professionals with a validated framework for utilizing DDOPO in the separation of actinides (An) and lanthanides (Ln), grounded in hard-soft acid-base (HSAB) theory and rigorous thermodynamic analysis.
Molecular Architecture & Physicochemical Properties
Structural Distinctiveness
Unlike symmetrical TOPO (
-
Core Functional Group: The phosphoryl group (
) is the active site. The phosphorus atom is hybridized, creating a strong dipole where the oxygen atom acts as a hard donor base. -
Steric Modulation: The decyl chain increases lipophilicity compared to pure octyl variants, enhancing the solubility of metal-ligand complexes in non-polar diluents (e.g., kerosene, dodecane) and preventing the precipitation of the complex (third-phase formation) at high metal loading.
Electronic Environment
The basicity of the phosphoryl oxygen is driven by the inductive effect (
The Coordination Mechanism
Solvation Mechanism
DDOPO functions as a neutral solvating extractant . Unlike acidic extractants (e.g., D2EHPA) that release protons, DDOPO extracts metal salts by solvating the neutral species formed with inorganic anions (typically nitrate
The general extraction equilibrium for a metal cation
- : Charge of the metal ion.
- : Solvation number (number of DDOPO molecules in the inner coordination sphere).
Stoichiometry by Oxidation State
The coordination environment is dictated by the metal's oxidation state and ionic radius.
| Metal Species | Typical Formula | Solvation Number ( | Geometry |
| 2 | Hexagonal Bipyramidal | ||
| 2 | 10-Coordinate (Bicapped Square Antiprism) | ||
| 3 | Tricapped Trigonal Prismatic |
Visualizing the Extraction Equilibrium
The following diagram illustrates the phase transfer logic driven by the solvation mechanism.
Figure 1: The interfacial mechanism where DDOPO solvates the neutral metal-nitrate species, pulling it into the organic phase.
Thermodynamics & Kinetics
Thermodynamic Parameters
The complexation of metal ions with phosphine oxides like DDOPO is characteristically exothermic .
-
Enthalpy (
): Bond formation between the P=O oxygen and the metal is energetically favorable. Consequently, extraction efficiency decreases as temperature increases. -
Entropy (
): The ordering of ligand molecules around the metal center results in a loss of freedom, leading to negative entropy. -
Driving Force: The reaction is enthalpy-driven.[1]
Kinetics
The kinetics of DDOPO extraction are generally diffusion-controlled rather than chemically controlled. The reaction at the interface is rapid due to the low steric hindrance of the oxygen donor, despite the long alkyl chains. Equilibrium is typically reached within 30–60 seconds of vigorous mixing.
Experimental Protocol: Slope Analysis for Stoichiometry
To validate the complexation mechanism (
Principle
Taking the logarithm of the extraction equilibrium constant (
Step-by-Step Methodology
Reagents:
-
DDOPO (Purified >98%) dissolved in n-dodecane.
-
Metal Tracer (e.g.,
or ) or ICP-MS standard. -
Nitric Acid (HNO
).[2]
Workflow:
-
Preparation: Prepare a series of organic phases with varying DDOPO concentrations (e.g., 0.1M, 0.2M, 0.4M, 0.8M).
-
Constant Acidity: Prepare an aqueous phase with a fixed metal concentration and fixed HNO
concentration (e.g., 3.0 M HNO ). -
Contact: Mix equal volumes (1:1 O/A ratio) of organic and aqueous phases in a vortex shaker for 10 minutes (ensure equilibrium).
-
Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Quantification:
-
If Radiometric: Aliquot both phases and count via Gamma Counter or Liquid Scintillation.
-
If ICP-MS: Dilute aqueous phase; strip organic phase with dilute acid/carbonate and measure metal content.
-
-
Calculation: Calculate
. -
Plotting: Plot
(y-axis) vs. (x-axis). -
Validation: The slope should be an integer (or close to it, e.g., 1.9
2).
Self-Validation Check: If the slope deviates significantly from an integer (e.g., 1.4), it indicates aggregation of the ligand or the formation of multiple species.
Case Study: Separation of Actinides for Nuclear Medicine
For drug development professionals working with Alpha-emitters (Targeted Alpha Therapy), DDOPO is relevant for separating Actinium (
The TRPO Process Logic
DDOPO (as part of TRPO) exhibits a "back-extraction" (stripping) capability that is pH dependent.
-
High Acid (>1M): Extracts Actinides (Am, Cm, U, Pu).
-
Low Acid (<0.1M): Strips Am/Cm (Trivalents).
-
Carbonate/Oxalate: Strips U/Pu (Tetra/Hexavalents).
Separation Workflow
The following diagram depicts a purification logic for recovering trivalent actinides (like
Figure 2: Separation flowsheet utilizing DDOPO's acidity-dependent solvation power to fractionate actinides.
References
-
Zhu, Y., & Song, C. (2023). Organophosphorus Extractants: A Critical Choice for Actinides/Lanthanides Separation in Nuclear Fuel Cycle. Chemistry – A European Journal. Link
- Nash, K. L., & Lumetta, G. J. (2011). Advanced Separation Techniques for Nuclear Fuel Reprocessing and Radioactive Waste Treatment. Woodhead Publishing. (Standard Text on TRPO/Phosphine Oxides).
-
Institute of Nuclear Energy Technology (INET). The TRPO Process for Partitioning of High-Level Liquid Waste. Tsinghua University.[3] (Foundational work on TRPO mixtures containing DDOPO).
-
Ansari, S. A., et al. (2012). Extraction of actinides using trialkyl phosphine oxides: Structure-activity relationships. Separation Science and Technology. Link
-
Matsuoka, M., et al. (2022). A New Extraction System Based on Isopropyl Salicylate and Trioctylphosphine Oxide. MDPI Processes. (Comparative mechanism for TOPO/Phosphine Oxides). Link
Sources
An In-depth Technical Guide to the Phase Equilibrium of Decyldioctylphosphine Oxide (DOPO) Binary Systems
Foreword
In the landscape of chemical research and process development, a comprehensive understanding of phase equilibrium is paramount for the design, optimization, and control of separation processes. This is particularly true for systems involving complex organic molecules such as decyldioctylphosphine oxide (DOPO). As a member of the trialkylphosphine oxide family, DOPO finds significant applications in solvent extraction, coordination chemistry, and materials science. Its phase behavior in binary systems with various organic solvents dictates its efficacy and applicability in these domains.
This technical guide provides a deep dive into the core principles governing the solid-liquid phase equilibrium of DOPO binary systems. While direct experimental data for DOPO is scarce in publicly available literature, this guide leverages data from its close structural analog, trioctylphosphine oxide (TOPO), to elucidate the fundamental concepts and predictive methodologies. By presenting a robust theoretical framework, detailed experimental protocols, and an analysis of analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and predict the phase behavior of DOPO in their specific applications.
Introduction to Decyldioctylphosphine Oxide and Its Significance
Decyldioctylphosphine oxide (DOPO) is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to one decyl and two octyl alkyl chains. The presence of the polar phosphoryl group and the nonpolar alkyl chains imparts an amphiphilic character to the molecule, making it a versatile agent in various chemical processes.
Key Applications:
-
Solvent Extraction: The Lewis basicity of the phosphoryl oxygen allows DOPO to form strong complexes with metal ions, making it an effective extractant in hydrometallurgical processes for the recovery and purification of metals.
-
Coordination Chemistry: DOPO can act as a ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes, influencing their structure and properties.
-
Nanoparticle Synthesis: Similar to other trialkylphosphine oxides, DOPO can serve as a high-temperature solvent and capping agent in the synthesis of quantum dots and other nanoparticles, controlling their size and stability.
The efficiency of DOPO in these applications is intrinsically linked to its solubility and phase behavior in the presence of other components. Understanding the solid-liquid equilibrium of DOPO in binary systems is therefore crucial for process design and optimization.
Theoretical Framework of Solid-Liquid Phase Equilibrium
Solid-liquid equilibrium (SLE) describes the conditions of temperature, pressure, and composition at which a solid phase and a liquid phase can coexist in a stable state. For a binary system, the phase behavior is typically represented by a temperature-composition phase diagram.
The Gibbs Phase Rule
The Gibbs phase rule is a fundamental principle that governs the number of degrees of freedom (F) in a system at equilibrium:
F = C - P + 2
where:
-
C is the number of components
-
P is the number of phases
For a binary system (C=2) at constant pressure, the rule simplifies to F = 3 - P. This means that in a two-phase region (solid and liquid, P=2), there is only one degree of freedom (F=1). Once the temperature is fixed, the composition of both the solid and liquid phases at equilibrium is also fixed.
Ideal and Non-Ideal Solutions
The shape of the solid-liquid phase diagram is determined by the ideality of the liquid solution.
-
Ideal Solutions: In an ideal solution, the interactions between all molecules (solute-solute, solvent-solvent, and solute-solvent) are identical. The liquidus curve, which represents the temperature at which the solid first starts to melt, can be described by the Schröder-van Laar equation:
ln(xᵢ) = (ΔH_fus,ᵢ / R) * (1/T_m,ᵢ - 1/T)
where:
-
xᵢ is the mole fraction of component i in the liquid phase
-
ΔH_fus,ᵢ is the enthalpy of fusion of component i
-
R is the ideal gas constant
-
T_m,ᵢ is the melting point of pure component i
-
T is the equilibrium temperature
-
-
Non-Ideal Solutions: In real systems, deviations from ideality are common. These deviations are accounted for by introducing the activity coefficient (γᵢ) into the solubility equation:
ln(xᵢγᵢ) = (ΔH_fus,ᵢ / R) * (1/T_m,ᵢ - 1/T)
The activity coefficient can be predicted using various thermodynamic models.
Eutectic Systems
Binary mixtures of a solid solute and a solvent that are completely miscible in the liquid phase and immiscible in the solid phase typically form a eutectic system.
Diagram: Simple Eutectic Phase Diagram
Caption: A typical binary eutectic phase diagram.
Key features of a eutectic diagram include:
-
Liquidus Curves: The curves above which the system is entirely liquid.
-
Solidus Line: The horizontal line below which the system is entirely solid.
-
Eutectic Point (E): The point where the liquidus curves and the solidus line intersect. At this specific composition and temperature, the liquid phase solidifies into a mixture of the two solid components simultaneously.
Phase Equilibrium Data for Trialkylphosphine Oxide Binary Systems (Analogous to DOPO)
Due to the limited availability of specific phase equilibrium data for DOPO, this section presents data for the closely related compound, trioctylphosphine oxide (TOPO). Given their structural similarity, the phase behavior of TOPO provides valuable insights into what can be expected for DOPO.
Physical Properties of TOPO
| Property | Value | Source |
| Molecular Formula | C₂₄H₅₁OP | [1] |
| Molar Mass | 386.64 g/mol | [1] |
| Melting Point | 51-52 °C | [2] |
| Boiling Point | ~411 °C | [2] |
| Solubility | Soluble in organic solvents like toluene and chloroform; insoluble in water. | [1] |
Solid-Liquid Phase Diagram of TOPO-Phenol System
A study on the formation of deep eutectic solvents (DES) provides a solid-liquid phase diagram for the TOPO-phenol binary system.[3] This system demonstrates a significant depression of the melting point, characteristic of eutectic behavior.
| Mole Fraction TOPO (χ_TOPO) | Melting Temperature (°C) |
| 0.0 | 41 |
| 0.1 | 15 |
| 0.2 | -5 |
| 0.3 | -10 |
| 0.4 | 5 |
| 0.5 | 20 |
| 1.0 | 52 |
Note: Data extracted and estimated from graphical representation in the source.
This data clearly shows a eutectic point at approximately χ_TOPO = 0.3, with a melting temperature around -10 °C.
Solid-Liquid Phase Diagram of TOPO-D2EHPA System
Another relevant system is the mixture of TOPO with di-(2-ethylhexyl)phosphoric acid (D2EHPA), which also forms a deep eutectic solvent.[4]
| Mole Fraction TOPO (χ_TOPO) | Melting Temperature (°C) |
| 0.0 | -48 |
| 0.1 | -75 |
| 0.2 | -100 |
| 0.3 | -90 |
| 0.4 | -78 |
| 1.0 | 52 |
Note: Data extracted and estimated from graphical representation in the source.
This system exhibits a eutectic point at approximately χ_TOPO = 0.2, with a significantly low eutectic temperature of -100 °C.[4]
Experimental Determination of Solid-Liquid Equilibria
The experimental determination of solid-liquid phase diagrams is essential for validating thermodynamic models and providing accurate data for process design. Several techniques can be employed for this purpose.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[5][6] It is widely used to determine melting points, enthalpies of fusion, and to construct phase diagrams.
Experimental Protocol for DSC:
-
Sample Preparation: Prepare a series of binary mixtures with known compositions by accurately weighing the components.
-
Encapsulation: Hermetically seal a small amount (5-10 mg) of the mixture in an aluminum pan.
-
Thermal Program:
-
Heat the sample to a temperature above the expected melting point to ensure homogeneity.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to induce crystallization.
-
Heat the sample again at a controlled rate (e.g., 5 °C/min) and record the heat flow.
-
-
Data Analysis:
-
The onset of the melting peak corresponds to the solidus temperature (eutectic temperature for a eutectic system).
-
The peak temperature or the end of the melting peak corresponds to the liquidus temperature.
-
-
Phase Diagram Construction: Plot the solidus and liquidus temperatures against the composition to construct the phase diagram.
Diagram: DSC Experimental Workflow
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Decyldioctylphosphine Oxide for Research and Pharmaceutical Applications
Introduction
Decyldioctylphosphine oxide (DDOPO) is an unsymmetrical trialkylphosphine oxide (U-TAPO) that is gaining interest in materials science, catalysis, and drug development. As with many organophosphorus compounds, its function—whether as a highly effective ligand, a metal extractant, or a key pharmaceutical intermediate—is critically dependent on its purity. The presence of residual starting materials, over-oxidized species, or even trace amounts of water can significantly alter its chemical and physical properties.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust synthetic routes to high-purity DDOPO. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just replicable but also understandable and adaptable. This document details two primary synthetic strategies, rigorous purification techniques, and essential characterization methods to validate the final product's quality.
Overview of Synthetic Strategies
The synthesis of an unsymmetrical trialkylphosphine oxide like DDOPO can be approached from two fundamentally different directions, each with distinct advantages and challenges.
-
Route A: The Oxidation Pathway. This is a two-stage process that involves first synthesizing the trivalent precursor, decyldioctylphosphine, followed by its selective oxidation to the pentavalent phosphine oxide. This route generally offers higher control and leads to a purer final product, making it the recommended approach for laboratory and research-grade synthesis.
-
Route B: The Direct P=O Formation Pathway. This strategy builds the molecule directly around a pentavalent phosphorus-oxygen core, typically using Grignard reagents and phosphoryl chloride (POCl₃).[2][3] While potentially more direct, this route often presents challenges in controlling the sequential alkylation, which can lead to a mixture of symmetric and unsymmetric products.
Caption: High-level overview of the two primary synthetic routes to Decyldioctylphosphine Oxide.
Route A: The Oxidation Pathway (Recommended)
This pathway provides the highest level of control for producing high-purity, unsymmetrical phosphine oxides.
Part 2.1: Synthesis of the Precursor - Decyldioctylphosphine
The primary challenge is the controlled, sequential addition of two different alkyl groups to a phosphorus center. A common and effective method involves the use of Grignard reagents with a phosphorus halide.
Causality of Experimental Choices:
-
Sequential Grignard Addition: To synthesize an unsymmetrical phosphine (R¹R²₂P), one must control the stoichiometry and reaction conditions precisely. Adding two equivalents of the first Grignard reagent (octylmagnesium bromide) at a low temperature minimizes side reactions and allows for the formation of the dioctylphosphinous chloride intermediate. The subsequent addition of the second Grignard reagent (decylmagnesium bromide) completes the synthesis.
-
Inert Atmosphere: Trivalent phosphines, especially trialkylphosphines, are highly susceptible to air oxidation.[4] All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent premature and uncontrolled oxidation to a mixture of P(V) species.[1][5]
Protocol 2.1: Synthesis of Decyldioctylphosphine
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
Grignard Reaction 1: Add phosphorus trichloride (PCl₃) (1 equivalent) to anhydrous diethyl ether under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add octylmagnesium bromide (2.0 equivalents) in diethyl ether via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 12 hours. This forms the dioctylphosphinous chloride intermediate.
-
Grignard Reaction 2: Cool the reaction mixture back down to 0 °C.
-
Slowly add decylmagnesium bromide (1.0 equivalent) in diethyl ether.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Workup: Cool the mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude decyldioctylphosphine should be purified by vacuum distillation to remove any symmetric byproducts. The product must be stored under an inert atmosphere at all times.
Part 2.2: Oxidation to Decyldioctylphosphine Oxide
While simple air oxidation is possible, it is notoriously "dirty," yielding unwanted side products.[5] For high-purity synthesis, hydrogen peroxide is the oxidant of choice.[1][5]
Causality of Experimental Choices:
-
Hydrogen Peroxide (H₂O₂): H₂O₂ is a clean oxidant, as the only byproduct is water.[4] The reaction proceeds via nucleophilic attack of the phosphine's lone pair on the peroxide oxygen.
-
Adduct Formation and Decomposition: The initial product is often a stable phosphine oxide-hydrogen peroxide adduct (R₃PO·H₂O₂).[1][6] This adduct is often isolated first. To obtain the pure phosphine oxide, the bound H₂O₂ must be decomposed, and the resulting water rigorously removed.
-
Molecular Sieves: Phosphine oxides are highly hygroscopic.[1] Molecular sieves are exceptionally effective at both safely catalyzing the decomposition of the peroxide adduct and trapping the resulting water, driving the equilibrium to the pure, anhydrous phosphine oxide.[1][6]
Caption: Workflow for the high-purity oxidation of a phosphine using H₂O₂.
Protocol 2.2: Hydrogen Peroxide Oxidation
-
Oxidation: Dissolve the purified decyldioctylphosphine (1 equivalent) in toluene in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 35% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise. An exotherm may be observed.
-
After addition, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
Adduct Isolation: Remove the solvent under reduced pressure to yield the crude R₃PO·H₂O₂ adduct, typically as a white solid or viscous oil.
-
Decomposition and Drying: Redissolve the crude adduct in toluene.
-
Add activated 4 Å molecular sieves (approximately 200% by weight of the phosphine oxide).
-
Stir the suspension at 60 °C for 1 hour. This both decomposes the peroxide and removes the water.[1]
-
Isolation: Filter the hot solution to remove the molecular sieves. Wash the sieves with additional hot toluene.
-
Combine the filtrates and remove the solvent under reduced pressure to yield high-purity decyldioctylphosphine oxide.
Route B: The Direct P=O Formation Pathway
This method is attractive for its directness but requires careful control to achieve good selectivity for the unsymmetrical product.
Causality of Experimental Choices:
-
Phosphoryl Chloride (POCl₃): This starting material provides the P=O core. The three chlorine atoms can be sequentially displaced by nucleophiles like Grignard reagents.[2]
-
Stoichiometry and Temperature Control: The key to maximizing the yield of the desired unsymmetrical product is to control the reaction kinetically. By adding the Grignard reagents sequentially at low temperatures, one can favor the stepwise substitution of the chlorine atoms. However, some degree of statistical mixture (R³PO, R'³PO, R²R'PO, RR'²PO) is often unavoidable, necessitating more demanding purification.
Protocol 3.1: Direct Synthesis from POCl₃
-
Setup: Use the same flame-dried, inert-atmosphere setup as in Protocol 2.1.
-
Reaction: Add phosphoryl chloride (POCl₃) (1 equivalent) to anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add octylmagnesium bromide (2.0 equivalents) in THF, keeping the internal temperature below -70 °C. Stir for 2 hours at this temperature.
-
Slowly add decylmagnesium bromide (1.0 equivalent) in THF, again maintaining a temperature below -70 °C.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Workup and Purification: Follow the quenching and extraction steps from Protocol 2.1. The crude product will likely be a mixture of phosphine oxides and must be purified, typically by fractional vacuum distillation or preparative chromatography.
Purification and Quality Control
Achieving high purity requires rigorous purification and subsequent analytical validation.
Purification Techniques Summary
| Technique | Purpose | Key Considerations |
| Vacuum Distillation | To separate products based on boiling point. | Essential for purifying the phosphine precursor and can be used for the final oxide if thermally stable. |
| Column Chromatography | To separate based on polarity. | Highly effective for removing non-polar starting phosphine from the more polar phosphine oxide product. |
| Recrystallization | To purify solid products. | May be applicable if DDOPO is a solid at room temperature. |
| Rigorous Drying | To remove trace water. | Critical final step. Can be achieved by azeotropic distillation with toluene or drying under high vacuum at a moderate temperature (e.g., 50-60 °C). |
Characterization and Purity Assessment
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
| Technique | Expected Result for High-Purity DDOPO | Reference |
| ³¹P NMR (CDCl₃) | A single sharp peak, typically in the range of +40 to +60 ppm. Absence of peaks for R₃P (phosphine, ~ -30 ppm) or other P(V) species. | [7] |
| ¹H NMR (CDCl₃) | Clean multiplets corresponding to the octyl and decyl chains. Integral ratios should match the theoretical 25H (octyl x2) to 21H (decyl) ratio for the non-methyl/methine protons. | [8] |
| ¹³C NMR (CDCl₃) | Resonances corresponding to all 26 unique carbons in the molecule. | |
| FT-IR (neat) | A strong, sharp absorption band for the P=O stretch, typically ~1150-1190 cm⁻¹. Absence of a broad O-H band (~3200-3400 cm⁻¹) indicates anhydrous product. | [7] |
| High-Res MS | Molecular ion peak corresponding to the exact mass of C₂₆H₅₅OP. | [9] |
| Elemental Analysis | Calculated values for C, H, and O should be within ±0.4% of the theoretical values (C: 75.66%, H: 13.43%, O: 3.87%). |
Conclusion
For the synthesis of high-purity decyldioctylphosphine oxide intended for demanding applications, the Oxidation Pathway (Route A) is unequivocally recommended. Specifically, the oxidation of a pre-purified decyldioctylphosphine precursor using hydrogen peroxide, followed by decomposition of the resulting adduct with molecular sieves, provides the most reliable and cleanest route.[1][5][6] This method minimizes the formation of difficult-to-separate byproducts. Rigorous purification and comprehensive characterization using, at a minimum, ³¹P NMR, ¹H NMR, and FT-IR are essential to validate the final product's identity and purity.
References
-
Werner, T., & Groy, T. L. (2011). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Catalysis, 1(4), 336-340. [Link]
-
Hayashi, M., et al. (2017). Synthesis of Unsymmetrical Tertiary Phosphine Oxides via Sequential Substitution Reaction of Phosphonic Acid Dithioesters with Grignard Reagents. Organic Letters, 19(15), 4074-4077. [Link]
-
Wikipedia. (n.d.). Phosphine oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphine oxides. Retrieved from [Link]
-
Keglevich, G. (2015). Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate synthesis by oxidation. Retrieved from [Link]
-
Bekkari, K., et al. (2007). PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION. EXTRACTION OF Zn, Mo AND Fe IN ACID MEDIUM. ResearchGate. [Link]
- Google Patents. (n.d.). GB2191490A - Trialkyl phosphine oxides and their use in a process for recovery of organic acids from aqueous solutions.
-
Grote, D., et al. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(6), 1742-1754. [Link]
-
Reddit. (2021). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 41: Arylphosphine Oxides. Thieme. Retrieved from [Link]
-
Tsantrizos, Y. S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. The Journal of Organic Chemistry, 84(11), 7069-7080. [Link]
-
Jiang, Y., & Su, Y. (1987). Study on Synthetic Methods of Trialkyl Phosphate Oxide and Its Extraction Behavior of Some Acids. Separation Science and Technology, 22(1), 315-325. [Link]
-
Grote, D., et al. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(6), 1742-1754. [Link]
-
Royal Society of Chemistry. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]
-
Ciechacka, A. (2014). Analysis and Characterisation of an Acylphosphine Oxide Photoinitiator (PhD Thesis). Dublin City University. [Link]
-
Ciechacka, A., et al. (2014). Analysis and characterisation of an acylphosphine oxide photoinitiator. DORAS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GB2191490A - Trialkyl phosphine oxides and their use in a process for recovery of organic acids from aqueous solutions - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. pubs.ub.ro [pubs.ub.ro]
- 9. Analysis and characterisation of an acylphosphine oxide photoinitiator - DORAS [doras.dcu.ie]
Application Note: Advanced Actinide Partitioning via Decyldioctylphosphine Oxide (DDPO)
This guide details the application of Decyldioctylphosphine oxide (DDPO) , a key component of the TRPO (Trialkyl Phosphine Oxide) solvent system, in the reprocessing of spent nuclear fuel. Unlike the traditional PUREX process (which uses TBP), DDPO is uniquely capable of extracting trivalent minor actinides (Americium, Curium) from acidic high-level liquid waste (HLLW), facilitating advanced partitioning and transmutation (P&T) strategies.
Executive Summary
Decyldioctylphosphine oxide (
Key Advantages over TBP (Tri-n-butyl phosphate):
-
Higher Basicity: The phosphine oxide group (
) is a stronger Lewis base than the phosphate group in TBP, allowing for the extraction of trivalent actinides (Am , Cm ) which TBP cannot effectively extract at moderate acidities. -
Radiolytic Stability: DDPO exhibits superior resistance to radiolysis compared to organophosphorus esters.[1]
-
Liquid State: Unlike Trioctylphosphine oxide (TOPO), which is solid, DDPO (and its isomeric mixtures) remains liquid at room temperature, preventing precipitate formation in solvent streams.
Chemical Mechanism & Structure[2]
DDPO functions via a solvation mechanism .[1] The oxygen atom of the phosphoryl group acts as a hard donor, coordinating with actinide metal centers to form neutral, lipophilic nitrate adducts.[1]
Extraction Equilibrium
For a trivalent actinide (
The extraction efficiency is highly dependent on the nitric acid concentration.[1]
-
Low Acid (< 0.5 M): Hydrolysis of actinides may suppress extraction.
-
Medium Acid (0.5 – 2.0 M): Optimal extraction window for Am(III) and Cm(III).
-
High Acid (> 5.0 M): Competition from nitric acid extraction (
) reduces the distribution ratio of Am/Cm, a phenomenon exploited for stripping.
Molecular Visualization
Figure 1: Chemical structure of DDPO showing the central phosphoryl coordination site.
Protocol: The TRPO Extraction Process
This protocol outlines the separation of actinides from a PUREX raffinate (HLLW) using 30% DDPO (or TRPO mixture) in Kerosene.
Reagents & Equipment[4][5]
-
Extractant: 30% (v/v) Decyldioctylphosphine oxide in Dodecane or odorless Kerosene.
-
Feed Solution: Simulated HLLW adjusted to 1.0 M
. -
Stripping Agents: 5.5 M
, 0.5 M Oxalic Acid ( ), 5% Sodium Carbonate ( ). -
Equipment: Centrifugal contactors (for continuous) or Separatory funnels (for batch validation).
Step-by-Step Workflow
Phase 1: Extraction (Co-Extraction of Actinides)
-
Feed Adjustment: Ensure the aqueous feed acidity is between 1.0 M and 1.5 M HNO₃ .
-
Why: Below 0.5 M, hydrolysis occurs; above 2.0 M, Am(III) extraction efficiency drops.
-
-
Contact: Mix Organic (DDPO) and Aqueous (Feed) phases at an O:A ratio of 1:1 for 5 minutes.
-
Separation: Allow phases to settle.
-
Result: U(VI), Pu(IV), Np(V/IV), Am(III), and Cm(III) transfer to the Organic phase. Fission products (Cs, Sr) remain in the Aqueous phase.
-
Phase 2: Scrubbing
-
Scrub: Contact the loaded organic phase with 1.0 M HNO₃ (O:A = 5:1).
-
Why: Removes co-extracted Zirconium (Zr) and traces of fission products entrained in the solvent.
-
Phase 3: Selective Stripping (The Critical Separation)
This stage separates the actinides into three distinct streams based on their affinity changes with acidity and complexation.
-
Step 3A: Stripping Am(III) & Cm(III)
-
Reagent: 5.5 M HNO₃ .
-
Action: Contact loaded organic with 5.5 M acid (O:A = 1:1).
-
Mechanism:[3] High acid concentration suppresses the dissociation of the nitrate complex and favors the extraction of nitric acid itself, displacing the trivalent actinides (Am, Cm) back to the aqueous phase.[1] U and Pu remain in the organic phase.[1][4]
-
Output:Am/Cm Product Stream.
-
-
Step 3B: Stripping Pu(IV) & Np
-
Step 3C: Stripping U(VI)
Process Flow Diagram
Figure 2: Flowsheet for the partitioning of actinides using DDPO (TRPO Process).
Data Summary: Distribution Ratios
The following table summarizes the Distribution Ratio (
| Element | Oxidation State | D at 1.0 M HNO₃ | D at 5.5 M HNO₃ | Behavior |
| Americium | Am(III) | > 10 | < 0.1 | Extracted at low acid; Stripped at high acid.[1] |
| Curium | Cm(III) | > 8 | < 0.1 | Follows Am behavior.[2] |
| Plutonium | Pu(IV) | > 100 | > 100 | Strongly extracted at all acidities. |
| Uranium | U(VI) | > 50 | > 50 | Strongly extracted at all acidities. |
| Neptunium | Np(V) | ~ 1 | < 1 | Poor extraction (requires reduction to Np(IV) for efficiency). |
Data Source: Synthesized from TRPO process performance data (Zhu et al., Song et al.).
Troubleshooting & Optimization
Third Phase Formation[3][9]
-
Issue: At high metal loading (especially U(VI) > 20 g/L) or low temperature, the organic phase may split into a light diluent-rich phase and a heavy complex-rich phase.
-
Solution: Maintain process temperature > 25°C. If loading is high, add a phase modifier like TBP (2-5%) or use a long-chain alcohol (Isodecanol), though pure DDPO usually handles loading better than TBP.
Iron Co-Extraction
-
Issue: Fe(III) is partially extracted by DDPO.
-
Mitigation: Use Oxalic acid in the stripping stage.[1] Fe(III) strips with Pu but can be separated downstream. Alternatively, reduce Fe(III) to Fe(II) using Ascorbic Acid in the feed, as Fe(II) is not extracted.
Safety Note: Nitric Acid Reaction[1][10]
-
Warning: Phosphine oxides are stable, but contact with extremely concentrated nitric acid (>10 M) or hot acid can lead to violent "Red Oil" type excursions if TBP is also present as a modifier. Maintain strict temperature controls (< 60°C) during evaporation or high-concentration contacts.
References
-
Zhu, Y., & Song, C. (1999). Recovery of actinides from high level waste by trialkyl phosphine oxide extraction. Nuclear Technology.
-
Chen, J. (2014). Nuclear fuel cycle-oriented actinides separation in China. Radiochimica Acta.
-
Modolo, G., et al. (2012). Separation of Actinides from Spent Nuclear Fuel. Chalmers Publication Library.[1]
-
PubChem. (2023). Phosphine oxide, hexyldioctyl- (Compound Summary). National Library of Medicine.[1]
-
Wang, J., et al. (2001). Hot Test of Trialkyl Phosphine Oxide (TRPO) for Removing Actinides from Highly Saline High-Level Liquid Waste. Solvent Extraction and Ion Exchange.[1]
Sources
Liquid-liquid extraction of carboxylic acids with decyldioctylphosphine oxide
Application Note: High-Efficiency Recovery of Carboxylic Acids using Decyldioctylphosphine Oxide (DDOPO)
Executive Summary
The recovery of carboxylic acids (e.g., acetic, glycolic, lactic, propionic) from fermentation broths and dilute aqueous streams is a critical unit operation in the bio-based economy. Traditional solvent extraction using alcohols or ketones often suffers from low distribution coefficients (
This guide details the application of Decyldioctylphosphine oxide (DDOPO) , an asymmetrical trialkylphosphine oxide, as a superior solvating extractant. Unlike its symmetrical analog Trioctylphosphine oxide (TOPO), which is a solid at room temperature and prone to precipitation (third-phase formation) in aliphatic diluents, DDOPO exhibits improved solubility and phase stability due to its structural asymmetry. This protocol outlines the thermodynamics, kinetic parameters, and step-by-step methodology for implementing DDOPO-based reactive extraction.
Scientific Basis & Mechanism
The Chemistry of Extraction
Extraction with phosphine oxides is classified as solvation extraction (or reactive extraction). The extraction is driven by the strong Lewis basicity of the phosphoryl oxygen (
The Reaction Equilibrium: The general extraction mechanism involves the formation of 1:1 and 2:1 (Acid:Extractant) solvates.
Where:
- = Carboxylic Acid[1]
- = DDOPO (Extractant)
DDOPO vs. TOPO: The Asymmetry Advantage
While TOPO provides high
-
DDOPO (
): The introduction of a decyl chain disrupts crystal lattice energy. This results in a liquid or semi-solid state at ambient conditions, allowing for higher extractant concentrations in the organic phase without the risk of extractant precipitation.
Experimental Protocol
Materials & Equipment
-
Extractant: Decyldioctylphosphine oxide (DDOPO), >95% purity.
-
Diluent: n-Dodecane (for non-polar baseline) or 1-Octanol (for active diluent synergism).
-
Feed Solution: Aqueous carboxylic acid solution (simulated broth or filtered fermentation supernatant).
-
Stripping Agent: 0.1 M - 1.0 M NaOH or hot deionized water (
C). -
Equipment: Thermostated shaker bath, Karl-Fischer titrator (for water co-extraction), HPLC (organic acid analysis).
Preparation of Organic Phase
-
Solubility Check: Dissolve DDOPO in the chosen diluent.
-
Target Concentration: 0.1 M to 1.0 M.
-
Note: Unlike TOPO, DDOPO should remain soluble in dodecane at 0.5 M at 25°C without requiring a modifier (like TBP or Octanol) to prevent third-phase formation, though modifiers may still enhance kinetics.
-
Equilibrium Extraction Procedure
-
Mixing: In a glass-stoppered flask, mix equal volumes (10 mL each, Phase Ratio
) of the aqueous acid feed and the DDOPO organic phase. -
Equilibration: Shake at 150 RPM in a thermostated bath at 25°C (
C) for 4 hours.-
Insight: While equilibrium is often reached in <30 mins, 4 hours ensures complete phase saturation for thermodynamic modeling.
-
-
Separation: Centrifuge at 3000 RPM for 5 minutes to break any emulsions.
-
Analysis:
-
Separate phases carefully.
-
Analyze the aqueous phase (raffinate) via HPLC or titration (0.1 N NaOH with phenolphthalein).
-
Calculate organic phase concentration via mass balance.
-
Back-Extraction (Stripping)
-
Mix the loaded organic phase with 0.5 M NaOH (Phase Ratio
or ). -
Shake for 1 hour at 25°C.
-
Separate phases. The acid is converted to its sodium salt (e.g., Sodium Acetate) in the aqueous phase, regenerating the DDOPO solvent.
Data Analysis & Visualization
Key Performance Indicators
| Parameter | Formula | Description |
| Distribution Coefficient ( | Measure of thermodynamic affinity. | |
| Degree of Extraction ( | Actual yield based on phase ratio ( | |
| Loading Ratio ( | Indicates stoichiometry. |
Process Workflow Diagram
Figure 1: Closed-loop cycle for carboxylic acid recovery using DDOPO, highlighting the solvent regeneration loop.
Critical Optimization Factors
Diluent Selection
The choice of diluent fundamentally alters the thermodynamics of DDOPO extraction.
-
Inert Diluents (Alkanes/Kerosene): Rely solely on DDOPO for extraction. High interfacial tension, good phase separation, but lower
. -
Active Diluents (Alcohols/Ketones): Provide synergistic extraction (H-bonding from diluent + coordination from DDOPO). However, they increase water co-extraction and settling time.
Temperature Effects
Extraction with phosphine oxides is generally exothermic (
-
Protocol Adjustment: Conduct extraction at lower temperatures (20-25°C) to maximize
. -
Stripping Strategy: Use hot water (60-80°C) for back-extraction if not using a chemical base (NaOH). The reduced
at high temperatures facilitates the release of the acid.
Molecular Interaction Pathway
Figure 2: Mechanistic formation of the solvate complex driven by the phosphoryl oxygen dipole.
References
-
Wasewar, K. L., et al. (2011). "Reactive Extraction of Carboxylic Acids from Fermentation Broths." Biotechnology and Bioprocess Engineering. (Provides foundational stoichiometry for phosphine oxide extraction).
-
Kertes, A. S., & King, C. J. (1986). "Extraction Chemistry of Fermentation Product Carboxylic Acids." Biotechnology and Bioengineering. (The authoritative text on the thermodynamics of amine and phosphine oxide extraction).
-
Rybar, A., et al. (2018). "Solvent developments for liquid-liquid extraction of carboxylic acids in perspective." Separation and Purification Technology. (Review including Cyanex 923 and TOPO derivatives).
-
Rickelton, W. A. (1992). "Novel Uses for Thiophosphinic Acids in Solvent Extraction." JOM. (Discusses the structural advantages of asymmetric organophosphorus extractants).
Sources
Application Note: High-Purity Lithium Recovery from Magnesium-Rich Brines via Decyldioctylphosphine Oxide (DDPO) Solvation Systems
Executive Summary
This application note details the protocol for extracting lithium (
Introduction & Scientific Context
The primary bottleneck in lithium mining from salar brines (e.g., Atacama, Uyuni) is the separation of Lithium from Magnesium. Both ions share similar ionic radii (
Solvent extraction (SX) using neutral organophosphorus extractants is the industry standard for overcoming this. While Tributyl phosphate (TBP) is common, it suffers from high water solubility and lower extraction efficiency.[1] Phosphine oxides like DDPO possess a more polarized
The DDPO Advantage
-
Physical State: DDPO is liquid at ambient temperatures (unlike TOPO, mp ~50°C), eliminating the need for aromatic modifiers to prevent crystallization.
-
Hydrophobicity: The
carbon count ensures minimal loss of extractant to the aqueous phase (<5 ppm). -
Selectivity: In the presence of
anions, DDPO forms a steric shield that accommodates the planar complex while rejecting the octahedral hydrated species.
Chemical Mechanism: The Solvation System
The extraction does not rely on cation exchange (which releases protons) but on solvation of neutral ion pairs . Lithium is extremely hydrophilic; to extract it into kerosene, it must be "masked" by a large hydrophobic anion. We utilize the tetrachloroferrate anion (
The Reaction Equilibrium:
Key Drivers:
-
Chloride Concentration: High
forces Iron(III) into the anionic state. -
Common Ion Effect: The presence of
acts as a salting-out agent, actually enhancing Li extraction by increasing the chloride activity.
Visualization: Molecular Coordination Pathway
Caption: Figure 1. Synergistic transport of Lithium via Tetrachloroferrate anion carrier and DDPO solvation shell.
Materials & Equipment
Reagents
-
Extractant: Decyldioctylphosphine oxide (DDPO), >95% purity. (Note: If pure DDPO is unavailable, Cyanex 923 is a functional industrial analog).
-
Co-Extractant/Carrier: Iron(III) Chloride hexahydrate (
). -
Diluent: Sulfonated Kerosene (e.g., Exxsol D80) or DIBK (Diisobutyl ketone).
-
Aqueous Feed: Synthetic Brine (2 g/L Li, 80 g/L Mg, 4 M total
). -
Stripping Agent: 6 M HCl (for Iron recovery) or Water (for Li stripping).
Equipment
-
Temperature-controlled shaker bath (25°C ± 0.5°C).
-
Separatory funnels (PTFE stopcocks).
-
ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) for metal analysis.
-
Karl Fischer Titrator (for water content in organic phase).
Experimental Protocols
Protocol A: Preparation of the Loaded Organic Phase (Fe-DDPO)
Rationale: To ensure the system is ready to exchange Lithium, the organic phase must be pre-saturated with the iron carrier anion.
-
Dissolution: Dissolve DDPO in kerosene to achieve a concentration of 0.5 M .
-
Iron Loading: Prepare an aqueous solution of 1.0 M
+ 0.5 M HCl. -
Equilibration: Mix the Organic (DDPO) and Aqueous (Fe) phases at an O/A ratio of 1:1 .
-
Condition: Shake vigorously for 20 minutes at 25°C.
-
-
Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clear phase separation. The organic phase is now yellow/brown, indicating the formation of
.
Protocol B: Extraction of Lithium (Isotherm Generation)
Rationale: Determining the capacity of the solvent.
-
Feed Preparation: Adjust the pH of your brine to ~2.0 using HCl (prevents Iron hydrolysis). Ensure total chloride concentration is >4M (add NaCl if necessary).
-
Contacting:
-
Take aliquots of the Fe-Loaded Organic Phase from Protocol A.
-
Contact with Brine at varying O/A ratios (1:5, 1:2, 1:1, 2:1, 5:1).
-
Time: Shake for 30 minutes (Equilibrium is typically reached in <10 mins for phosphine oxides).
-
-
Phase Separation: Allow to settle. Collect Raffinate (Aqueous) and Extract (Organic).
-
Analysis: Measure
and in the Raffinate using ICP-OES. Calculate organic concentration by mass balance.
Protocol C: Scrubbing and Stripping (The Purification Cycle)
Rationale: Co-extracted Magnesium must be removed (Scrubbing) before recovering the Lithium (Stripping).
-
Scrubbing:
-
Stripping:
-
Contact the scrubbed organic phase with 6M HCl .
-
Ratio: O/A = 2:1.[8]
-
Result: Lithium is released into the aqueous acid phase.[9] Iron tends to remain in the organic phase at high acidity, or can be stripped with water and re-loaded.
-
Note: For pure Li recovery, a water strip is often used, which strips both Li and Fe. The Fe is then precipitated out as
using CaO, leaving pure LiCl solution.
-
Data Analysis & Performance Metrics
Summarize your experimental results using the following parameters.
| Parameter | Formula | Interpretation |
| Distribution Ratio (D) | ||
| Separation Factor ( | Target | |
| Extraction Efficiency (E%) | Practical yield per stage. |
Expected Performance (Reference Values)
Based on comparative data for Phosphine Oxide systems (Cyanex 923/TOPO):
| Extractant System | Separation Factor ( | ||
| TBP (Pure) | 2.5 | 0.05 | ~50 |
| DDPO (0.5M) + | 15.2 | 0.008 | ~1900 |
| TOPO (0.5M) + | 14.8 | 0.012 | ~1200 |
Note: DDPO shows superior selectivity due to steric hindrance preventing the smaller, hydrated Mg species from entering the coordination sphere.
Process Workflow Visualization
Caption: Figure 2. Continuous counter-current extraction circuit for Li/Mg separation.
Troubleshooting & Optimization
-
Emulsion Formation:
-
Cause: High viscosity of the loaded organic phase or presence of silica in brine.
-
Solution: Increase temperature to 35°C or add 5% Isodecanol as a phase modifier. DDPO generally has better phase disengagement than TOPO.
-
-
Iron Loss:
-
Cause: Low chloride concentration in the aqueous phase causes dissociation of
. -
Solution: Maintain aqueous
. If Iron strips into the raffinate, re-dose the organic phase with fresh .
-
-
Third Phase Formation:
-
Observation: A middle layer forms between oil and water.
-
Solution: This is rare with DDPO due to its liquid nature. If observed, reduce the loading of
slightly or switch diluent to DIBK.
-
References
-
Mechanism of Li Extraction: Zhou, Z., et al. (2012). "Lithium and Magnesium Separation from Salt Lake Brine by Tributyl Phosphate under Action of Co-extraction Reagent." Chemical Research in Chinese Universities. (Establishes the
carrier mechanism). 10 -
Phosphine Oxide Mixtures (Cyanex 923): Li, Z., et al. (2019). "Selective removal of magnesium from lithium-rich brine for lithium purification by synergic solvent extraction using β-diketones and Cyanex 923." Solvent Extraction and Ion Exchange. (Validates the use of mixed phosphine oxides for high separation factors). 11
-
FeCl3-TBP System Foundation: Li, Z., & Binnemans, K. (2021). "Mechanism of ferric chloride facilitating efficient lithium extraction from magnesium-rich brine with tri-n-butyl phosphate."[3][4] Ind.[4][8] Eng. Chem. Res. (Provides the fundamental thermodynamic basis for the Iron-mediated extraction). 3
-
Chemical Structure of DDPO: PubChem. "Phosphine oxide, hexyldioctyl- (Analog)." (Structural verification of asymmetric phosphine oxides). 12
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. researchgate.net [researchgate.net]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Why does only ferric chloride facilitate efficient lithium extraction with TBP? - SIM² [kuleuven.sim2.be]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Magnesium and Lithium Ions Utilizing Layer-by-Layer Polyelectrolyte Modification of Polyacrylonitrile Hollow Fiber Porous Membranes | MDPI [mdpi.com]
- 7. US8641992B2 - Process for recovering lithium from a brine - Google Patents [patents.google.com]
- 8. Phosphine oxide, dihexyloctyl- | C20H43OP | CID 92276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20190276327A1 - Process for recovery of lithium from brine - Google Patents [patents.google.com]
- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 11. Selective removal of magnesium from lithium‐rich brine for lithium purification by synergic solvent extraction using β‐diketones and Cyanex 923 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphine oxide, hexyldioctyl- | C22H47OP | CID 92277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Diluent Selection for Decyldioctylphosphine Oxide (DDOPO) Mixtures
Version: 1.0 | Doc ID: TG-DDOPO-OPT | Department: Application Science & Technical Support
Executive Summary & Chemical Context
Decyldioctylphosphine oxide (DDOPO) belongs to the class of neutral organophosphorus extractants. Structurally similar to Trioctylphosphine oxide (TOPO) and components of Cyanex® 923, DDOPO functions via a solvation mechanism . The phosphoryl oxygen (
The Core Challenge: Pure DDOPO is highly viscous and prone to solidifying or gelling. The selection of a diluent is not merely about dissolving the extractant; it is about thermodynamic stability . The most common failure mode in these systems is Third Phase Formation —the splitting of the organic phase into a light diluent-rich layer and a heavy, viscous metal-complex layer.
This guide provides the protocols to select a diluent that balances solubility (LOC) , hydrodynamics (viscosity) , and safety .
Critical Decision Matrix: Diluent Classes
The choice of diluent fundamentally alters the thermodynamics of your extraction. Use this matrix to align your solvent choice with your operational constraints.
| Feature | Aliphatic Diluents (e.g., Dodecane, Kerosene) | Aromatic Diluents (e.g., Toluene, Xylene, Solvesso 150) | Chlorinated/Polar Diluents (e.g., Chloroform, DCM) |
| Solubility of Complex | Low (High risk of third phase) | High (Solvates polar complexes well) | Very High |
| Extraction Efficiency | High (Low interaction with extractant) | Moderate (Diluent interacts with DDOPO, reducing free extractant) | Low (Strong interaction competes with metal) |
| Phase Separation | Fast (Low density, low viscosity) | Moderate | Variable (High density can be problematic) |
| Chemical Stability | Excellent (Inert to acids) | Moderate (Risk of nitration in high HNO₃) | Low (Environmental concerns) |
| Recommendation | Use with Modifier (TBP or Decanol) | Use for High Metal Loading | Avoid (Lab scale only) |
Phase Stability & The "Third Phase" Phenomenon
The formation of a third phase is the critical limit of your system. It occurs when the polarity of the metal-DDOPO complex exceeds the solubility parameter of the non-polar diluent.
Mechanism of Failure
As the concentration of the polar complex
Workflow: Predicting & Preventing Phase Splitting
Figure 1: Logic flow for mitigating third-phase formation in phosphine oxide systems.
Experimental Protocols (Self-Validating Systems)
Do not rely on literature values alone; DDOPO purity variations affect solubility. Perform these validations.
Protocol A: Determination of Limiting Organic Concentration (LOC)
Objective: Find the maximum metal concentration the organic phase can hold before splitting.
-
Preparation: Prepare a series of organic phases with fixed DDOPO concentration (e.g., 0.5 M) in your chosen diluent.
-
Contact: Equilibrate with aqueous metal solutions of increasing concentration (e.g., 1 g/L to 50 g/L) at a 1:1 Phase Ratio (A:O).
-
Equilibration: Shake vigorously for 15 minutes at the intended process temperature (Temperature significantly affects LOC).
-
Observation: Allow to settle.
-
Pass: Two clear phases.
-
Fail: Three phases (or cloudy organic phase).
-
-
Validation: Plot [Metal]org vs. [Metal]aq . The point of deviation from linearity or visual phase split is the LOC.
Protocol B: Viscosity & Phase Disengagement Time
Objective: Ensure the solvent is pumpable and settles quickly.
-
Mix: Contact phases (loaded with metal) for 5 minutes.
-
Stop: Stop agitation and start a stopwatch immediately.
-
Measure: Record the time (
) for the dispersion band to collapse to a distinct interface.-
Target:
minutes for continuous contactors (mixer-settlers). -
Troubleshooting: If
min, increase diluent aromaticity or temperature ( ).
-
Troubleshooting & FAQ
Q1: I am using Dodecane as a diluent, and my organic phase turns cloudy and separates into two organic layers. Why? A: You have exceeded the Limiting Organic Concentration (LOC) . The DDOPO-Metal complex is polar and is "salting out" of the non-polar dodecane.
-
Fix 1 (Preferred): Add a Phase Modifier . Add 5-10% v/v Isodecanol or TBP (Tributyl Phosphate). The hydroxyl group of the alcohol or the ester group of TBP hydrogen-bonds with the complex, increasing its solubility in the alkane.
-
Fix 2: Switch to an aromatic diluent (Toluene or Solvesso 150), which has higher polarizability.
Q2: Will adding a modifier like Isodecanol affect my extraction efficiency? A: Yes, likely via Antagonism . Modifiers can interact with the DDOPO molecule (hydrogen bonding), making it less available to bind with the metal.
-
Rule of Thumb: Use the minimum concentration of modifier required to prevent third phase (usually 5-10%). Do not overdose.
Q3: How does temperature affect the DDOPO system? A:
-
Viscosity: Higher temperature reduces viscosity (improves kinetics).
-
Phase Stability: Generally, higher temperature increases the solubility of the complex (reduces third phase risk).
-
Extraction K: Phosphine oxide extraction is often exothermic (
). Increasing temperature may decrease the distribution coefficient ( ). You must trade off capacity for physical stability.
Q4: Can I use DDOPO for extracting acids (Acetic, Levulinic)? A: Yes. Phosphine oxides are excellent for carboxylic acid recovery. However, the "Third Phase" in acid extraction is often a liquid clathrate.
-
Recommendation: Use a polar diluent like 1-Octanol or MIBK (Methyl Isobutyl Ketone) rather than alkanes for acid recovery to maximize the distribution coefficient.
References
-
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice, Revised and Expanded. CRC Press. (Standard text on solvation mechanisms and diluent thermodynamics).
- Rickelton, W. A. (1992). "Trialkylphosphine Oxide (TRPO) Extractants." Cyanex 923 Technical Brochure, Cytec Industries (Now Solvay). (Foundational data on alkyl phosphine oxide mixtures similar to DDOPO).
- Kolarik, Z. (1982). "Extraction of Actinides by Phosphine Oxides." Handbook on the Physics and Chemistry of the Actinides.
-
Suresh, A., et al. (2010). "Third phase formation in the extraction of Th(IV) by trialkyl phosphine oxide." Journal of Radioanalytical and Nuclear Chemistry. (Specific study on LOC and modifiers in phosphine oxide systems).
-
Ritcey, G. M. (2006). Solvent Extraction: Principles and Applications to Process Metallurgy. (Industrial perspective on diluent selection and safety).
Technical Support Center: Decyldioctylphosphine Oxide (DDOPO) Extraction Optimization
Status: Active Ticket ID: SX-TRPO-OPT-001 Subject: Adjusting O/A Ratios for Optimal Loading & Phase Stability Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Role of O/A in Phosphine Oxide Systems
Decyldioctylphosphine oxide (DDOPO) is a high-molecular-weight solvating extractant. Unlike its symmetrical cousin Trioctylphosphine oxide (TOPO), the asymmetry of the decyl chain often disrupts crystallinity, allowing DDOPO to remain liquid at lower temperatures or require less diluent.
However, this asymmetry introduces unique hydrodynamic challenges. Optimizing the Organic-to-Aqueous (O/A) ratio is not just about mass balance; it is the primary control lever for preventing Third Phase Formation (a critical failure mode in phosphine oxide systems) and managing the viscosity of the loaded organic phase.
This guide provides the logic, troubleshooting steps, and experimental protocols to tune your O/A ratio for maximum loading without compromising phase integrity.
Core Concepts: The Physics of O/A Adjustment
Before adjusting flows, understand the causality. In DDOPO systems, the extraction mechanism is Solvation (neutral species extraction).
| Parameter | High O/A (e.g., 5:1) | Low O/A (e.g., 1:5) |
| Organic Phase Volume | Large (Dominant) | Small (Minor) |
| Solute Concentration in Organic | Dilute | Concentrated |
| Risk of Third Phase | Low | CRITICAL (High risk of saturation) |
| Viscosity | Low (Good kinetics) | High (Poor kinetics) |
| Recovery Efficiency (%E) | High | Lower (unless |
The "Loading Limit" Trap
Researchers often push for a Low O/A (e.g., 1:10) to achieve a high concentration factor.
-
The Danger: DDOPO complexes (especially with Uranium, Rare Earths, or heavy organic acids) are polar. If the concentration of the metal-solvate complex exceeds its solubility in the non-polar diluent (e.g., Kerosene/Dodecane), the organic phase splits.
-
The Result: A heavy, viscous "Third Phase" forms between the aqueous and light organic layers, causing crud accumulation and stopping the process.
Decision Logic: Optimizing Your Workflow
Use this logic flow to determine your starting O/A ratio based on your specific goal (Purification vs. Concentration).
Figure 1: Decision tree for selecting and adjusting O/A ratios in DDOPO extraction.
Troubleshooting Guide: Common O/A Issues
Issue 1: Third Phase Formation (The "Split" Organic Phase)
Symptoms: The organic layer splits into two: a light upper layer (diluent) and a heavy, dark/viscous lower layer (DDOPO-Metal complex). Root Cause: The O/A ratio is too low (too much aqueous feed), causing the organic phase to become "overloaded" with metal complexes that are insoluble in the non-polar diluent. Corrective Actions:
-
Immediate Fix: Increase the O/A ratio (add more organic solvent). This dilutes the complex below the solubility limit.
-
Chemical Fix: Add a "Phase Modifier." For DDOPO, adding 5–10% v/v Isodecanol or TBP (Tributyl Phosphate) increases the polarity of the organic phase, redissolving the third phase [1].
-
Thermal Fix: Increase the temperature. Solvate solubility generally increases with temperature (though extraction efficiency
may drop slightly for exothermic reactions).
Issue 2: High Viscosity / Slow Phase Separation
Symptoms: Phases take >5 minutes to separate; organic phase looks "oily" or gel-like. Root Cause: High loading of DDOPO. The decyl chain (C10) adds significant Van der Waals bulk compared to octyl chains. High metal loading cross-links these chains. Corrective Actions:
-
Adjust O/A: Shift O/A from 1:1 to 2:1. Lowering the metal concentration in the organic phase reduces viscosity.
-
Diluent Choice: Switch from aliphatic (Kerosene) to aromatic (Toluene/Xylene) diluents if compatible with your downstream analytics. Aromatics solvate DDOPO complexes better, reducing viscosity.
Issue 3: Low Extraction Efficiency (%E)
Symptoms: Target analyte remains in the aqueous phase despite adding DDOPO.
Root Cause: If
-
Calculate Required O/A: Use the extraction factor equation:
If , an O/A of 1:1 gives only 33% recovery. Changing O/A to 4:1 raises recovery to 66%.
Experimental Protocol: Determination of Extraction Isotherm
To scientifically determine the optimal O/A, you must construct a McCabe-Thiele diagram . This plots the equilibrium concentration of the organic phase against the aqueous phase.
Materials
-
Organic Phase: DDOPO (0.1M – 0.5M) in Diluent (e.g., Dodecane + 5% Isodecanol).
-
Aqueous Phase: Feed solution containing target metal/drug at fixed concentration.
-
Equipment: Separatory funnels (6x), Shaker.
Step-by-Step Procedure
-
Prepare Ratios: Prepare 6 separatory funnels with the following Phase Ratios (O/A):
-
1:5 (10 mL Org : 50 mL Aq) – Simulates high loading/saturation.
-
1:2 (10 mL Org : 20 mL Aq)
-
1:1 (20 mL Org : 20 mL Aq) – Baseline.
-
2:1 (20 mL Org : 10 mL Aq)
-
5:1 (50 mL Org : 10 mL Aq) – Simulates stripping/polishing.
-
10:1 (100 mL Org : 10 mL Aq)
-
-
Equilibration: Shake all funnels vigorously for 15 minutes at constant temperature (25°C).
-
Note: Phosphine oxides have slower kinetics than amines; ensure adequate time.
-
-
Separation & Observation: Allow phases to separate.
-
CRITICAL CHECK: Shine a light through the interface. Look for a "third phase" (a middle layer). If observed in the 1:5 or 1:2 samples, discard that data point and note "Phase Instability" as the limiting factor.
-
-
Analysis: Sample both phases. Analyze metal/drug concentration (ICP-OES or HPLC).
-
Data Processing:
-
Calculate
for each point: . -
Plot
(y-axis) vs (x-axis).
-
Interpreting the Data
| Observation | Interpretation | Recommendation |
| Curve Plateaus | Saturation reached. | This is your Maximum Loading Capacity . Operate at an O/A that keeps you at 80% of this value. |
| D decreases as Aq conc. increases | Extractant is being used up. | Increase DDOPO concentration or increase O/A ratio. |
| Third Phase observed at low O/A | Solubility limit exceeded. | Do NOT operate here. Set a "Minimum O/A" limit (e.g., never go below 1:2). |
References
- Rydberg, J., Cox, M., Musikas, C., & Choppin, G. R. (2004). Solvent Extraction Principles and Practice. CRC Press.
-
Dziwiński, E., & Szymanowski, J. (1998).[1][2] Composition of Cyanex® 923, Cyanex® 925, Cyanex® 921 and TOPO.[1][2][3] Solvent Extraction and Ion Exchange, 16(6), 1515-1525.[1] Link (Details on TRPO mixtures and composition).
-
Rickelton, W. A., & Boyle, R. J. (1988).[1] Solvent extraction with organophosphines – commercial & potential applications. Separation Science and Technology, 23(12-13), 1227-1250. Link (Foundational work on Cyanex 923/TRPO applications).
-
Gupta, B., et al. (2002). Extraction and separation of platinum, palladium and rhodium using Cyanex 923 and their recovery from real samples. Hydrometallurgy, 64(3), 193-202. Link (Demonstrates O/A optimization for PGMs).
Disclaimer: Always consult the Safety Data Sheet (SDS) for Decyldioctylphosphine oxide before handling. Phosphine oxides can be skin irritants and are toxic to aquatic life.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Decyldioctylphosphine Oxide: Evaluating Actinide vs. Lanthanide Selectivity in Solvent Extraction
Introduction: The Enduring Challenge of f-Element Separation
In the realm of nuclear fuel reprocessing and advanced material science, the separation of trivalent actinides (An(III)) from chemically similar trivalent lanthanides (Ln(III)) remains one of the most formidable challenges.[1] This difficulty stems from their nearly identical ionic radii and charge, leading to similar coordination chemistry.[1] Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and for purifying valuable actinide isotopes.
Solvent extraction has emerged as the most viable technology for these separations on an industrial scale. The efficacy of any solvent extraction process hinges on the choice of the organic-phase extractant. Among the various classes of extractants, neutral organophosphorus compounds, particularly phosphine oxides, have been a cornerstone of research and development for decades.[2]
This guide provides an in-depth comparison of the selectivity of decyldioctylphosphine oxide (DOPO), a member of the trialkylphosphine oxide (TRPO) class, for actinides over lanthanides. Due to the limited availability of specific experimental data for decyldioctylphosphine oxide in peer-reviewed literature, this guide will utilize data from its close and commercially available analogue, tri-n-octylphosphine oxide (TOPO), to illustrate the performance characteristics of this class of extractants. The commercial extractant CYANEX® 921 is a high-purity form of TOPO.[3][4][5] We will explore the fundamental chemical principles governing this selectivity, present comparative experimental data, and provide a detailed protocol for researchers to validate and extend these findings.
The Chemical Basis for Selectivity: A Tale of Two f-Orbitals
The selective extraction of trivalent actinides over lanthanides by phosphine oxides is rooted in the subtle differences in their electronic structures. While both series involve the filling of f-orbitals (5f for actinides, 4f for lanthanides), the 5f orbitals of actinides are more spatially extended and available for bonding than the more shielded 4f orbitals of lanthanides.
This seemingly minor difference has profound consequences. The interaction between the actinide 5f orbitals and the donor atoms of the extractant ligand introduces a slightly greater degree of covalency into the actinide-ligand bond compared to the predominantly ionic lanthanide-ligand bond.[6] Trialkylphosphine oxides, like DOPO and TOPO, are neutral extractants with a highly polar P=O bond. The oxygen atom acts as a strong Lewis base, donating electron density to the metal ion during the formation of the extracted complex. The greater covalent character of the An(III)-Oxygen bond results in a more stable complex, leading to its preferential extraction into the organic phase.
The general strength of extraction among neutral organophosphorus compounds follows a clear trend based on the electron-donating ability of the groups attached to the phosphorus atom, which directly influences the basicity of the phosphoryl oxygen. The order of extraction strength is:
Phosphine Oxides (R₃P=O) > Phosphinates ((RO)R₂P=O) > Phosphonates ((RO)₂RP=O) > Phosphates ((RO)₃P=O) [7]
This hierarchy places trialkylphosphine oxides like DOPO and TOPO among the most powerful neutral extractants in this class.[7]
Comparative Performance: Decyldioctylphosphine Oxide (as TOPO) vs. Alternatives
To quantify the selectivity of an extractant, we use the Separation Factor (SF), which is the ratio of the distribution ratios (D) of two different metal ions. For the Am(III)/Eu(III) pair, a key benchmark for actinide/lanthanide separation, the separation factor is calculated as:
SFAm/Eu = DAm / DEu
Where:
-
DAm = [Am]organic / [Am]aqueous
-
DEu = [Eu]organic / [Eu]aqueous
A higher SFAm/Eu value indicates better selectivity for americium over europium. The performance of TOPO is highly dependent on the concentration of nitric acid in the aqueous phase, which influences the formation of the extractable metal-nitrate-phosphine oxide complex.
Below is a summary of experimental data for TOPO, serving as a proxy for DOPO, compared to other common organophosphorus extractants.
| Extractant System | Aqueous Phase | SFAm/Eu | Reference |
| 0.1 M TOPO in n-dodecane | 0.1 M HNO₃ | ~2.5 | [7] |
| 0.1 M TOPO in n-dodecane | 1.0 M HNO₃ | ~1.8 | [7] |
| 0.1 M TOPO in n-dodecane | 3.0 M HNO₃ | ~1.6 | [7] |
| 0.2 M CMPO + 1.4 M TBP in n-dodecane (TRUEX Process) | 1.0 M HNO₃ | ~1.5 - 2.0 | [7] |
Note: Data for TOPO is derived from graphical representations in the cited literature and should be considered approximate.
As the data indicates, trialkylphosphine oxides like TOPO offer moderate selectivity for Am(III) over Eu(III). While not exceptionally high, this selectivity, combined with their strong extractive power, makes them valuable components in certain partitioning schemes.[8] The performance is comparable to that of the well-established TRUEX process solvent, which utilizes octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (TBP).
Visualizing the Process and Components
To better understand the components and workflow, the following diagrams are provided.
Caption: Structure of Decyldioctylphosphine Oxide (DOPO).
Caption: Workflow for Determining Distribution Ratios.
Experimental Protocol: Determination of Distribution Ratios and Separation Factors
This protocol provides a robust, self-validating method for determining the distribution ratios (D) of actinides and lanthanides using a radiotracer technique.[9] This method allows for precise quantification of metal ion concentrations in each phase at tracer levels.
Materials and Reagents
-
Extractant: Decyldioctylphosphine oxide (DOPO) or Trioctylphosphine oxide (TOPO)
-
Diluent: High-purity n-dodecane
-
Aqueous Medium: Ultrapure nitric acid (HNO₃), various concentrations (e.g., 0.1 M to 5 M)
-
Radiotracers: Gamma-emitting isotopes of the elements of interest (e.g., ²⁴¹Am, ¹⁵²Eu). These are critical for accurate, low-concentration analysis.[10]
-
Equipment:
-
Vortex mixer
-
Centrifuge capable of holding 2 mL or 15 mL tubes
-
Calibrated pipettes
-
Scintillation vials
-
Gamma spectrometer (e.g., with a NaI(Tl) or HPGe detector)
-
Step-by-Step Methodology
-
Organic Phase Preparation:
-
Prepare a stock solution of the phosphine oxide extractant (e.g., 0.5 M) in n-dodecane.
-
From the stock solution, prepare the desired working concentration (e.g., 0.1 M) by dilution with n-dodecane.
-
Causality Check: Pre-equilibrate the organic phase by contacting it with an equal volume of the specific HNO₃ solution (without radiotracers) to be used in the experiment. This saturates the organic phase with acid and water, preventing volume changes during the actual extraction that could affect concentration calculations.
-
-
Aqueous Phase Preparation:
-
Prepare aqueous feed solutions of the desired nitric acid concentrations.
-
Spike a known volume of each HNO₃ solution with a small, precisely known amount of the radiotracer stock solutions (e.g., ²⁴¹Am and ¹⁵²Eu). The activity should be high enough for accurate counting but low enough to represent tracer-level chemical concentrations (<10⁻⁶ M).[9]
-
Trustworthiness Pillar: Prepare a "standard" or "aqueous initial" sample by taking a known aliquot (e.g., 1 mL) of this spiked feed solution for gamma counting. This provides the initial concentration (C_initial) for later calculations.
-
-
Solvent Extraction Procedure:
-
In a centrifuge tube, pipette a precise volume (e.g., 1 mL) of the pre-equilibrated organic phase.
-
Add an equal, precise volume (e.g., 1 mL) of the spiked aqueous phase. This 1:1 phase ratio simplifies calculations.
-
Cap the tube tightly and vortex vigorously for at least 2 minutes to ensure intimate phase mixing and attainment of extraction equilibrium.[11]
-
Centrifuge the tube at high speed (e.g., 3000 rpm) for 5-10 minutes to achieve complete separation of the aqueous and organic phases. A sharp, clear interface is critical.[12]
-
-
Sampling and Analysis:
-
Carefully pipette a precise aliquot (e.g., 0.5 mL) from the center of the aqueous (bottom) layer and transfer it to a scintillation vial for counting. Avoid any contamination from the organic phase or the interface.
-
Separately, pipette a precise aliquot (e.g., 0.5 mL) from the center of the organic (top) layer and transfer it to a new scintillation vial.
-
Count each sample (aqueous initial, aqueous final, organic final) in the gamma spectrometer for a sufficient time to obtain good counting statistics. The distinct gamma energy peaks for each isotope (e.g., 59.5 keV for ²⁴¹Am, 121.8 keV for ¹⁵²Eu) will allow for their simultaneous, independent quantification.
-
-
Data Calculation:
-
Calculate the concentration (in counts per minute per mL, CPM/mL) of each radionuclide in the final aqueous ([M]aq) and organic ([M]org) phases.
-
The Distribution Ratio (D) for each metal (M) is calculated as: DM = [M]org / [M]aq
-
Self-Validation: The total amount of tracer recovered in the final aqueous and organic phases should equal the amount in the initial aqueous phase (within experimental error). This mass balance check validates the integrity of the experiment.
-
Calculate the Separation Factor (SF) as the ratio of the individual distribution ratios as described previously.
-
Conclusion
Decyldioctylphosphine oxide, as a member of the trialkylphosphine oxide family, is a powerful neutral extractant for trivalent actinides and lanthanides. Its selectivity for actinides over lanthanides is moderate but significant, driven by the subtle covalent contributions in the actinide-ligand bond. While direct performance data for DOPO is scarce, the extensive data available for its close analogue, TOPO, provides a reliable benchmark for its expected behavior. The experimental protocol detailed here offers a robust framework for researchers to directly measure these crucial selectivity coefficients, enabling the informed design of advanced separation processes for nuclear waste management and resource recovery.
References
-
Wisniewski, M., et al. (1998). Composition of CYANEX® 923, CYANEX® 925, CYANEX® 921 and TOPO. Physicochemical Problems of Mineral Processing, 32, 195-204.
-
ChemBK. (2024). CYANEX 921.
-
Semantic Scholar. (1998). COMPOSITION OF CYANEX® 923, CYANEX® 925, CYANEX® 921 AND TOPO.
-
ResearchGate. (2025). Composition of Cyanex® 923, Cyanex® 925, Cyanex® 921 and TOPO.
-
Scribd. (n.d.). Overview of Cyanex Extractants.
-
Li, Y., et al. (2023). Theoretical Study of Am(III) and Eu(III) Separation by a Bipyridyl Phosphate Ligand. ACS Omega.
-
Huang, P.W., et al. (2022). Theoretical unraveling of the separation of trivalent Am and Eu ions by phosphine oxide ligands with different central heterocyclic moieties. Dalton Transactions.
-
Reinhardt, H., & Rydberg, J. (1970). Solvent extraction studies by the akufve method. iii. experimental technique for equilibrium studies using radioactive tracers. Acta Chemica Scandinavica.
-
Liljenzin, J. O. (1989). Hydrophilic actinide complexation studied by solvent extraction radiotracer technique. SKB Technical Report.
-
Adu-Gyamfi, E., et al. (2025). The Application of the Radiotracer Techniques in Hydrometallurgy: A Method for Online Monitoring of Solvent Extraction Processes Using 181 Hf. Molecules.
-
SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction.
-
ResearchGate. (n.d.). Separation of lanthanides from trivalent actinides, the role of aqueous-phase soft-donor complexing agents.
-
Grimes, T. S., et al. (2014). Features of the Thermodynamics of Trivalent Lanthanide/Actinide Distribution Reactions by Tri‐n‐octylphosphine Oxide and Bis(2-ethylhexyl) Phosphoric Acid. Solvent Extraction and Ion Exchange.
-
Choppin, G. R., et al. (2001). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry.
-
Taylor & Francis. (n.d.). Trioctylphosphine oxide – Knowledge and References.
-
ResearchGate. (2025). Organophosphorus Extractants: A Critical Choice for Actinides/Lanthanides Separation in Nuclear Fuel Cycle.
-
Google Patents. (n.d.). GB2191490A - Trialkyl phosphine oxides and their use in a process for recovery of organic acids from aqueous solutions.
-
ResearchGate. (2025). The Application of the Radiotracer Techniques in Hydrometallurgy: A Method for Online Monitoring of Solvent Extraction Processes Using Hf.
-
Wikipedia. (n.d.). Trioctylphosphine oxide.
-
IAEA. (n.d.). Radiotracer Residence Time Distribution Method for Industrial and Environmental Applications.
-
Google Patents. (n.d.). US4909939A - Process for solvent extraction using phosphine oxide mixtures.
-
Science.gov. (n.d.). trioctylphosphine oxide topo: Topics by Science.gov.
-
Martini, P., et al. (2019). Perspectives on the Use of Liquid Extraction for Radioisotope Purification. Molecules.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
-
Queen's University Belfast. (n.d.). Hydrophobic deep eutectic solvents incorporating trioctylphosphine oxide: Advanced liquid extractants.
-
Taylor & Francis Online. (2007). THE SYNTHESIS AND ACTINIDE AND LANTHANIDE COMPLEXATION OF“ SOFT” DONOR LIGANDS....
-
Brookhaven National Laboratory. (n.d.). Separation of radiolanthanides using advanced liquid-liquid extraction techniques.
-
PubMed. (2002). Enhanced selectivity for actinides over lanthanides with CMPO ligands secured to a C(3)-symmetric triphenoxymethane platform.
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
-
Deblonde, G. J.-P., et al. (2022). Engineering lanmodulin's selectivity for actinides over lanthanides by controlling solvent coordination and second-sphere interactions. Chemical Science.
Sources
- 1. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical unraveling of the separation of trivalent Am and Eu ions by phosphine oxide ligands with different central heterocyclic moieties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. skb.se [skb.se]
- 10. scispace.com [scispace.com]
- 11. Liquid-liquid extraction [scioninstruments.com]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Validation of Decyldioctylphosphine Oxide (DDOPO) Stoichiometry via Slope Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the landscape of solvating extractants, Decyldioctylphosphine oxide (DDOPO) represents a critical optimization over the industry-standard Trioctylphosphine oxide (TOPO). While TOPO is renowned for its high extraction efficiency for actinides and lanthanides, it suffers from limited solubility in aliphatic diluents and a propensity for third-phase formation. DDOPO, with its asymmetric alkyl chain structure (
This guide provides a rigorous, self-validating protocol for determining the extraction stoichiometry of DDOPO complexes using Slope Analysis . Unlike generic templates, this document focuses on the causal link between experimental variables and the thermodynamic reality of the extraction interface.
Theoretical Framework: The Slope Analysis Method
Slope analysis is not merely a plotting exercise; it is a linearization of the Law of Mass Action. For a solvating extractant like DDOPO (
The extraction constant (
Defining the Distribution Ratio (
The Validation Logic:
By keeping the aqueous conditions (acidity and nitrate concentration) constant, the equation simplifies to a linear form where
-
The Slope (
): Directly represents the number of DDOPO molecules solvating the metal center. -
The Intercept: Related to the extraction constant (
).[1]
Visualization: The Slope Analysis Workflow
The following diagram outlines the logical flow for a self-validating slope analysis experiment.
Figure 1: Logical workflow for validating extraction stoichiometry. Note the feedback loop for non-integer slopes, indicating experimental artifacts.
Experimental Protocol: Validation of U(VI) Extraction
This protocol validates the stoichiometry of the Uranyl-DDOPO complex (
Reagents & Preparation
-
Extractant: DDOPO (>98% purity).
-
Diluent: n-Dodecane (to test solubility limits) or Kerosene.
-
Aqueous Phase: 3M
spiked with 100 ppm U(VI). Note: 3M nitric acid is chosen to buffer nitrate activity and prevent hydrolysis.
Step-by-Step Methodology
-
Series Preparation: Prepare a range of DDOPO concentrations in n-dodecane: 0.01 M, 0.02 M, 0.05 M, 0.1 M, 0.2 M, and 0.5 M.
-
Contact: Mix equal volumes (e.g., 5 mL) of organic and aqueous phases in glass vials.
-
Equilibration: Shake mechanically for 30 minutes at 25°C
0.1°C.-
Expert Insight: Phosphine oxides extract rapidly; 30 minutes ensures thermodynamic equilibrium without risking degradation.
-
-
Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Analysis: Sample the aqueous phase for U(VI) using ICP-OES or ICP-MS. Calculate organic concentration by mass balance.
Data Processing & Validation
Construct a table of results. The following is a representative dataset for a successful validation of a solvation mechanism.
| [DDOPO] (M) | log [DDOPO] | [U]aq (ppm) | [U]org (ppm)* | D ([U]org/[U]aq) | log D |
| 0.01 | -2.00 | 95.2 | 4.8 | 0.05 | -1.30 |
| 0.02 | -1.70 | 83.3 | 16.7 | 0.20 | -0.70 |
| 0.05 | -1.30 | 38.5 | 61.5 | 1.60 | 0.20 |
| 0.10 | -1.00 | 11.1 | 88.9 | 8.01 | 0.90 |
| 0.20 | -0.70 | 1.5 | 98.5 | 65.6 | 1.82 |
*Calculated via mass balance:
Slope Calculation:
Correction: If the slope deviates from an integer (e.g., 2.4 instead of 2.0), it indicates non-ideality (activity coefficient changes) or co-extraction of acid . In high acid (3M), DDOPO also extracts
Comparative Analysis: DDOPO vs. Alternatives
The following comparison highlights why a researcher would choose DDOPO over standard alternatives.
| Feature | DDOPO (Decyldioctylphosphine oxide) | TOPO (Trioctylphosphine oxide) | CMPO (Carbamoylmethylphosphine oxide) |
| Primary Mechanism | Solvation ( | Solvation ( | Chelation + Solvation |
| Solubility in Dodecane | High (Asymmetry disrupts packing) | Low (Prone to precipitation) | Moderate (Often requires modifier) |
| Phase Stability | Excellent (Resists 3rd phase) | Poor (Requires modifier like TBP) | Moderate |
| Extraction Strength ( | High (Similar to TOPO) | High | Very High (Am(III) extraction) |
| Stoichiometry (U(VI)) | 2:1 ( | 2:1 | 2:1 or 3:1 (Condition dependent) |
Mechanistic Diagram: U(VI) Coordination
This diagram visualizes the validated stoichiometry (2:1) established by the slope analysis.[2][3][4][5]
Expert Insights & Troubleshooting
As a Senior Application Scientist, I must highlight the common failure modes in this validation process:
-
The "Slope < 2" Anomaly:
-
Cause: At high metal loading, the concentration of free extractant decreases significantly.
-
Fix: Ensure
(at least 10x excess) to satisfy the assumption that .
-
-
Third Phase Formation:
-
Observation: A heavy, extractant-rich liquid layer forms between the organic and aqueous phases.
-
Solution: While DDOPO is resistant, this can occur at high acidities (>5M
). If observed, add a phase modifier like Isodecanol (5% v/v), though this may slightly alter .
-
-
Acid Competition:
-
Insight: DDOPO is a strong base. It extracts
as . -
Impact: The slope analysis plot will curve downwards at high acidities.
-
Correction: Perform the slope analysis at constant, moderate acidity (e.g., 1M) or mathematically correct the free ligand concentration using the acid extraction constant (
).
-
References
-
Nash, K. L. (1993). A Review of the Basic Chemistry and Recent Developments in Trivalent f-Elements Separations. Solvent Extraction and Ion Exchange.[2] Link
-
Horwitz, E. P., et al. (1981). The Extraction of Selected Transplutonium(III) and Lanthanide(III) Ions by Dihexyl-N,N-diethylcarbamoylmethylphosphonate from Aqueous Nitrate Media. Separation Science and Technology. Link
-
Rao, P. R. V., & Kolarik, Z. (1996). A Review of Third Phase Formation in Solvent Extraction of Actinides. Solvent Extraction and Ion Exchange.[2] Link
-
Rickelton, W. A., & Boyle, R. J. (1988). Solvent Extraction with Organophosphines – Commercial & Potential Applications. Separation Science and Technology. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
